

what is PROTAC SMARCA2 degrader-7

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-7

Cat. No.: B15579680

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An In-depth Technical Guide to **PROTAC SMARCA2 Degradation-7** (Compound I-428)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC SMARCA2 degrader-7, also identified as Compound I-428, is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). As a component of the SWI/SNF chromatin remodeling complex, SMARCA2 plays a crucial role in gene regulation, and its targeted degradation presents a promising therapeutic strategy in oncology, particularly in cancers with specific genetic vulnerabilities. This document provides a comprehensive technical overview of **PROTAC SMARCA2 degrader-7**, summarizing its mechanism of action, biological activity, and the methodologies used for its characterization.

Core Components and Mechanism of Action

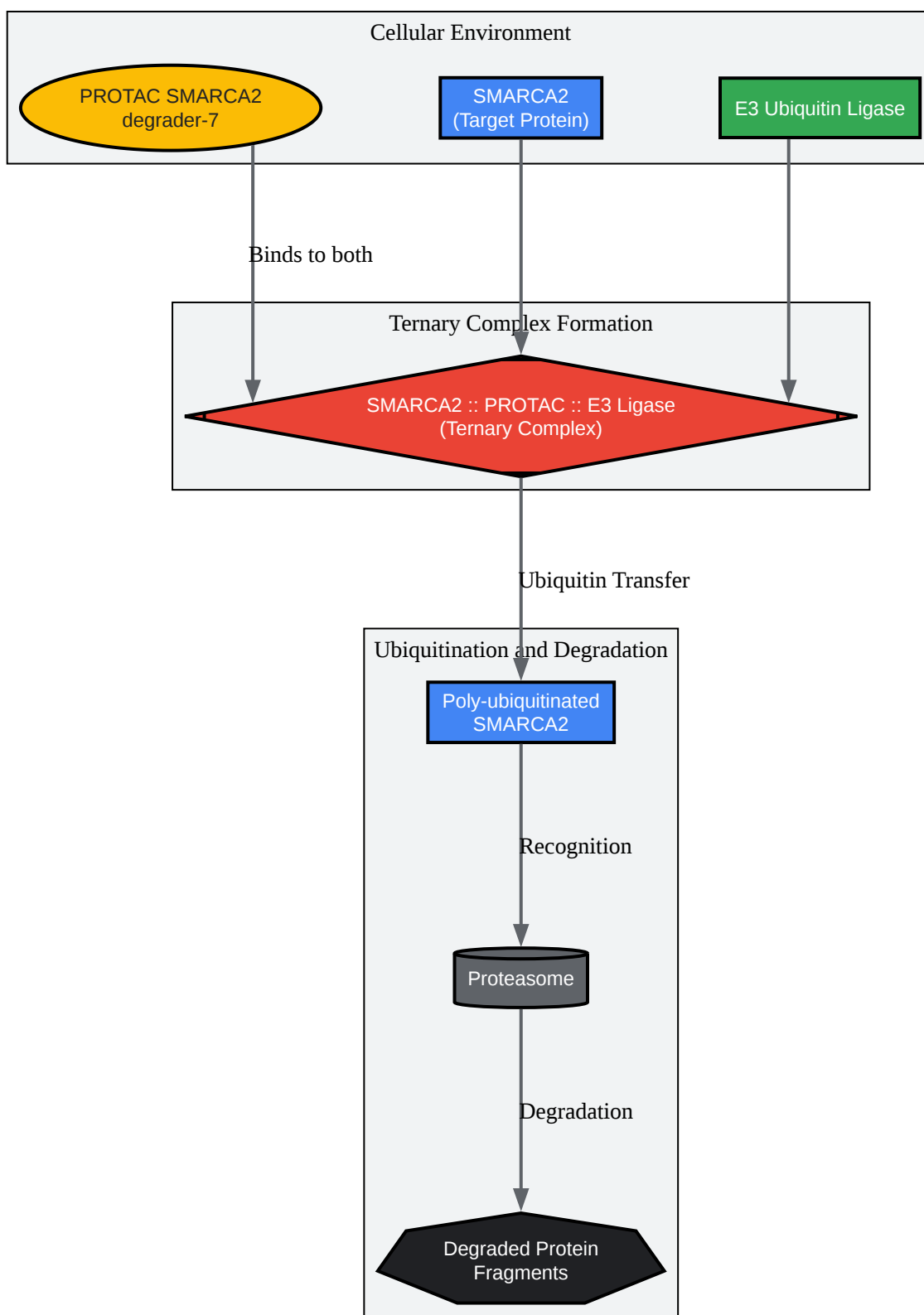
PROTAC SMARCA2 degrader-7 is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate SMARCA2. Its structure consists of three key components:

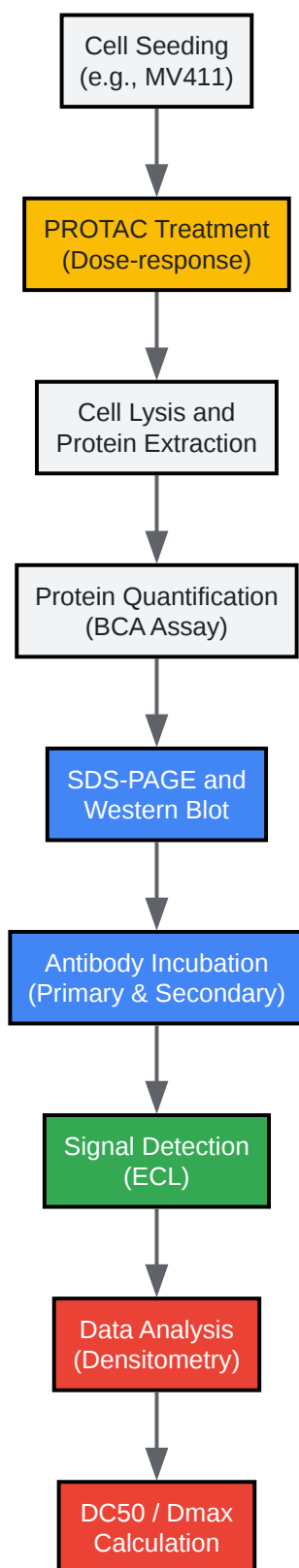
- A ligand for the target protein: This moiety (HY-159542) is designed to bind to the SMARCA2 protein.
- A ligand for an E3 ubiquitin ligase: This part of the molecule ((S,R,S)-AHPC, HY-125845) recruits an E3 ligase, a key enzyme in the ubiquitination process.

- A linker: A chemical linker (HY-159538) connects the two ligands, optimizing the formation of a stable ternary complex between SMARCA2 and the E3 ligase.

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the SMARCA2 protein. Poly-ubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels.

Diagram of the PROTAC Mechanism of Action





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Caption: A typical workflow for assessing PROTAC-mediated protein degradation.

Affected Signaling Pathways

The degradation of SMARCA2, a core ATPase subunit of the SWI/SNF complex, is expected to have significant downstream effects on gene expression. The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating the accessibility of DNA to transcription factors. By degrading SMARCA2, **PROTAC SMARCA2 degrader-7** can modulate the expression of genes involved in various cellular processes, including:

- **Cell Cycle Progression:** The SWI/SNF complex is known to regulate the expression of key cell cycle regulators.
- **DNA Repair:** SMARCA2-containing complexes are involved in the DNA damage response.
- **Cellular Differentiation and Proliferation:** The SWI/SNF complex plays a fundamental role in controlling cell fate and growth.

The specific signaling pathways impacted by **PROTAC SMARCA2 degrader-7** will depend on the cellular context and the specific gene targets of the SMARCA2-containing SWI/SNF complexes in that context.

Logical Relationship of SMARCA2 Degradation and Downstream Effects



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Caption: The causal chain from SMARCA2 degradation to cellular outcomes.

Conclusion

PROTAC SMARCA2 degrader-7 is a valuable research tool for studying the biological functions of SMARCA2 and for exploring the therapeutic potential of targeted SMARCA2 degradation. The data presented in this guide, although limited to in vitro degradation, demonstrates its activity and selectivity. Further studies are required to fully elucidate its pharmacokinetic properties, in vivo efficacy, and the full spectrum of its effects on cellular signaling pathways. This document serves as a foundational guide for researchers and drug

development professionals interested in leveraging this potent and specific SMARCA2 degrader.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com